molecular formula C₆H₉NO₄ B1147421 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester CAS No. 61934-93-8

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester

Cat. No. B1147421
CAS RN: 61934-93-8
M. Wt: 159.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester” is an ester, a type of organic compound. Esters are produced by the reaction of acids with alcohols . They are often responsible for the characteristic fragrances of fruits and flowers . This specific ester is used in cyclocondensation reactions for the preparation of heterocyclic compounds such as polyfunctionally substituted pyridines .


Synthesis Analysis

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . The synthesis of the ethyl ester of p-amino benzoic acid is quite simple and straightforward. Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of “2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester”.


Chemical Reactions Analysis

Esters can be converted into primary, secondary and tertiary amides by an aminolysis reaction with ammonia, primary amine and a secondary amine respectively . The reaction goes by a nucleophilic addition-elimination mechanism and alkoxy groups (RO –), being poor leaving groups, make this method not as practical as, for example, the reaction of acyl chlorides with amines .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . These features contribute to the practical up-scaling of the reaction .

properties

IUPAC Name

ethyl (Z)-2-formamido-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSOMXFPQSWKA-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CO)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/O)/NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester

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